molecular formula C12H8Cl2N2O2 B8173543 Benzyl 3,5-dichloropyrazine-2-carboxylate

Benzyl 3,5-dichloropyrazine-2-carboxylate

Cat. No.: B8173543
M. Wt: 283.11 g/mol
InChI Key: SICDUFNUYCPSRY-UHFFFAOYSA-N
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Description

Benzyl 3,5-dichloropyrazine-2-carboxylate is an organic compound that belongs to the class of pyrazine derivatives It is characterized by the presence of a benzyl group attached to the 3,5-dichloropyrazine-2-carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3,5-dichloropyrazine-2-carboxylate typically involves the esterification of 3,5-dichloropyrazine-2-carboxylic acid with benzyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable production of this compound.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3,5-dichloropyrazine-2-carboxylate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atoms on the pyrazine ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The benzyl group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Nucleophilic substitution: Substituted pyrazine derivatives.

    Oxidation: Benzyl 3,5-dichloropyrazine-2-carboxylic acid.

    Reduction: Dihydropyrazine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 3,5-dichloropyrazine-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting key enzymes or interfering with cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use. For example, in antimicrobial studies, it may target bacterial cell wall synthesis or protein function.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichloropyrazine-2-carboxylic acid: A precursor in the synthesis of Benzyl 3,5-dichloropyrazine-2-carboxylate.

    Benzyl 2-chloropyrazine-3-carboxylate: A structurally similar compound with a single chlorine substitution.

    Benzyl 3,5-dibromopyrazine-2-carboxylate: A similar compound with bromine atoms instead of chlorine.

Uniqueness

This compound is unique due to the presence of two chlorine atoms on the pyrazine ring, which can influence its reactivity and biological activity

Properties

IUPAC Name

benzyl 3,5-dichloropyrazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N2O2/c13-9-6-15-10(11(14)16-9)12(17)18-7-8-4-2-1-3-5-8/h1-6H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SICDUFNUYCPSRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=NC=C(N=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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